molecular formula C8H6BrClFNO B2905858 N-(4-bromo-2-fluorophenyl)-2-chloroacetamide CAS No. 379255-25-1

N-(4-bromo-2-fluorophenyl)-2-chloroacetamide

Cat. No. B2905858
CAS RN: 379255-25-1
M. Wt: 266.49
InChI Key: CKJNGYRSKKRIRL-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-chloroacetamide, or BFCA, is an organic compound belonging to the class of organochlorides. It is a colorless, crystalline solid that is soluble in organic solvents. BFCA is used in a variety of laboratory experiments, including synthesis, biochemical and physiological studies, and drug discovery.

Scientific Research Applications

Synthesis and Characterization

N-(4-bromo-2-fluorophenyl)-2-chloroacetamide and its derivatives undergo various synthesis processes. For instance, the synthesis of N-(4-bromo-2-methylphenyl)-2-chloroacetamide (BMPCA) involves chloroacetylization and bromination steps, showcasing its potential in microbiocidal applications due to excellent activity in coatings (Ren Yu-hong & Oai Joint, 2002). Additionally, powder diffraction data of derivatives, like N-(4-bromophenyl)-2-(2,4-dichlorophenoxy)acetamide, reveal their potential as pesticides (E. Olszewska, S. Pikus & B. Tarasiuk, 2008).

Antimicrobial Properties

The antimicrobial potential of N-(substituted phenyl)-2-chloroacetamides, including derivatives of N-(4-bromo-2-fluorophenyl)-2-chloroacetamide, has been studied. These compounds exhibit varying effectiveness against bacteria like Staphylococcus aureus, MRSA, and E. coli, and the yeast Candida albicans. The effectiveness of these chloroacetamides is influenced by the position of substituents on the phenyl ring, indicating specific derivatives could be more effective against certain bacterial strains or yeasts (A. Bogdanović, A. Lazić, S. Grujic, I. Dimkić, S. Stanković & S. Petrović, 2021).

Sulfide and Sulfone Derivatives

Sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide have been synthesized and showcased significant antimicrobial activity against various bacteria and fungi, indicating their potential in developing new antimicrobial agents (N. Badiger, J. Mulla, Iqbal Khazi & I. Khazi, 2013).

Conformational Stability and Interactions

Studies on the conformational stability of α-substituted acetamides, including chloroacetamide, reveal insights into their stereochemical behavior and the influence of hyperconjugative interactions and electrostatic effects. This knowledge is crucial for understanding the molecular properties and potential reactivity of such compounds (Susimaire Pedersoli, C. Tormena, F. P. Santos, R. Contreras & R. Rittner, 2008).

Potential Antimicrobial Agents

A range of derivatives, such as 2-(5-aryl-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and N-(4-chloro-3-fluorophenyl)-2-(5-aryl-1,3,4-oxadiazol-2-ylthio)acetamides, have been synthesized and evaluated for antimicrobial properties. These compounds, particularly those with a high number of fluorine atoms, have shown promising antimicrobial potency (K. Parikh & D. Joshi, 2014).

properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClFNO/c9-5-1-2-7(6(11)3-5)12-8(13)4-10/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJNGYRSKKRIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-fluorophenyl)-2-chloroacetamide

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